molecular formula C19H25N3O3 B5289641 4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone

4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone

Cat. No.: B5289641
M. Wt: 343.4 g/mol
InChI Key: DBEJPIADANKXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone, also known as ODAA, is a chemical compound that has been the subject of several scientific studies due to its potential applications in medicinal chemistry. ODAA belongs to the class of spirocyclic compounds, which are known for their unique structural and biological properties.

Mechanism of Action

The mechanism of action of 4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone involves its interaction with several molecular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of several enzymes, including histone deacetylases and proteasomes, which are involved in the regulation of gene expression and protein degradation, respectively. This compound has also been shown to interact with several receptors, including adenosine receptors and dopamine receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity. Additionally, this compound has been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of gene expression, protein degradation, neurotransmitter release, and synaptic plasticity. This compound has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells, reduce the accumulation of amyloid-beta peptides in Alzheimer's disease, and protect dopaminergic neurons from oxidative stress and apoptosis in Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone in lab experiments include its unique structural and biological properties, its ability to interact with several molecular targets, and its potential applications in medicinal chemistry. The limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity at high concentrations, and the need for further optimization of its synthesis and purification methods.

Future Directions

There are several future directions for research on 4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone, including the optimization of its synthesis and purification methods, the identification of its molecular targets and signaling pathways, and the development of novel derivatives with improved pharmacological properties. Additionally, future research on this compound could focus on its potential applications in other diseases, such as cardiovascular disease and diabetes, and its potential use as a chemical probe for the study of biological processes.

Synthesis Methods

The synthesis of 4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone involves several steps, starting with the reaction between 2-pyridinylmethylamine and 2-pyrrolidinone. The resulting compound is then reacted with 1,2-dibromoethane to form a spirocyclic intermediate, which is further reacted with sodium azide to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone has been studied for its potential application in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta peptides, which are known to contribute to the pathology of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and apoptosis.

Properties

IUPAC Name

4-(1-oxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(pyridin-2-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c23-17-12-15(13-22(17)14-16-4-1-2-8-20-16)18(24)21-9-6-19(7-10-21)5-3-11-25-19/h1-2,4,8,15H,3,5-7,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEJPIADANKXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)C3CC(=O)N(C3)CC4=CC=CC=N4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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